molecular formula C13H11FN4OS B1653471 N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide CAS No. 1855890-03-7

N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide

Cat. No.: B1653471
CAS No.: 1855890-03-7
M. Wt: 290.32
InChI Key: VPCRGCJGTUYZDQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a fluorothiophene moiety, which can impart unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide typically involves the cyclization of 5-amino-1,3-dimethylpyrazole with appropriate reagents to form the pyrazolo[3,4-b]pyridine coreCommon reagents used in these reactions include ethyl acetoacetate and ZrCl4 as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide primarily involves the inhibition of kinase activity. The compound binds to the active site of kinases, such as TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide lies in its combination of a biologically active pyrazolo[3,4-b]pyridine core with a fluorothiophene moiety, which imparts unique electronic properties

Properties

CAS No.

1855890-03-7

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32

IUPAC Name

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide

InChI

InChI=1S/C13H11FN4OS/c1-7-9-5-8(6-15-12(9)18(2)17-7)16-13(19)10-3-4-11(14)20-10/h3-6H,1-2H3,(H,16,19)

InChI Key

VPCRGCJGTUYZDQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C

Origin of Product

United States

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